![molecular formula C14H15FN2O2 B3316813 2-(2-amino-4-fluorophenyl)-octahydro-1H-isoindole-1,3-dione CAS No. 954582-72-0](/img/structure/B3316813.png)
2-(2-amino-4-fluorophenyl)-octahydro-1H-isoindole-1,3-dione
Overview
Description
The compound “2-(2-amino-4-fluorophenyl)propan-2-ol” is related to the compound you mentioned . It has a molecular weight of 169.2 . Another related compound is “(2-Amino-4-fluorophenyl)acetic acid” with a molecular formula of CHFNO and an average mass of 169.153 Da .
Synthesis Analysis
In the discovery of HDAC inhibitors with improved activity and selectivity, fluorine substitution was performed on a previously derived lead compound . The synthesized molecules N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) exhibited class I (HDAC1, 2, and 3) selectivity in the in vitro enzymatic assay .
Scientific Research Applications
Proteolysis Targeting Chimeras (PROTACs)
This compound has been used in the design of proteolysis targeting chimeras (PROTACs), a promising technology for modifying a protein of interest (POI) through protein degradation . Specifically, it was designed to work as a selective degrader of histone deacetylase-3 (HDAC3) .
Anticancer Therapeutics
The compound has shown potential as an anticancer therapeutic. It exhibited solid tumor cell inhibitory activities with an IC50 value of 1.30 μM against HepG2 cells .
Tumor Growth Inhibition
In vivo xenograft model studies revealed that the compound could inhibit tumor growth with a tumor growth inhibition (TGI) of 48.89% .
Promotion of Apoptosis
The compound has been shown to promote apoptosis in HepG2 cells, contributing to its antitumor activity .
Cell Cycle Arrest
The compound has been shown to cause G2/M phase arrest in HepG2 cells, further contributing to its antitumor activity .
Drug Combination
The compound has been shown to improve the anticancer activity of taxol and camptothecin when used in combination .
Mechanism of Action
Mode of Action
This compound interacts with its target, HDAC3, by inhibiting its activity . HDACs are enzymes that control the epigenetic modifications of histone, along with more than 50 nonhistone proteins . By inhibiting HDAC3, this compound can affect the acetylation and deacetylation of histones, thereby modifying gene expression .
Biochemical Pathways
The inhibition of HDAC3 affects the biochemical pathways related to gene expression and cell proliferation . Dysregulation of these pathways has been implicated in a wide range of diseases, including cancer . Therefore, the compound’s action on HDAC3 can have significant downstream effects on these pathways.
Result of Action
The compound’s action results in the inhibition of HDAC3 activity, which can lead to changes in gene expression and cell proliferation .
properties
IUPAC Name |
2-(2-amino-4-fluorophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(17)19/h5-7,9-10H,1-4,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNWTCQLEPCORK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=C(C=C(C=C3)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-amino-4-fluorophenyl)-octahydro-1H-isoindole-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.